molecular formula C26H26FNO4 B11396051 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B11396051
M. Wt: 435.5 g/mol
InChI Key: GANKWUPWTWWUPA-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, a tert-butyl group, a methyl group, and a fluorophenyl ethyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the tert-butyl and methyl groups. The final step involves the acylation of the furochromene derivative with 2-(4-fluorophenyl)ethylamine under specific reaction conditions, such as the use of acetic anhydride as an acylating agent and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: This compound shares the furochromene core but differs in the acetic acid moiety.

    3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde: Similar in having a tert-butyl and methyl group but differs in the benzaldehyde structure.

    2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole: Shares the tert-butyl and methyl groups but has a benzotriazole structure.

Uniqueness

The uniqueness of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide lies in its combination of the furochromene core with the fluorophenyl ethyl acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C26H26FNO4

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C26H26FNO4/c1-15-18-11-20-21(26(2,3)4)14-31-22(20)13-23(18)32-25(30)19(15)12-24(29)28-10-9-16-5-7-17(27)8-6-16/h5-8,11,13-14H,9-10,12H2,1-4H3,(H,28,29)

InChI Key

GANKWUPWTWWUPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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